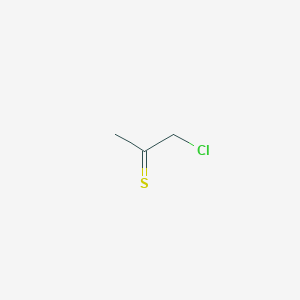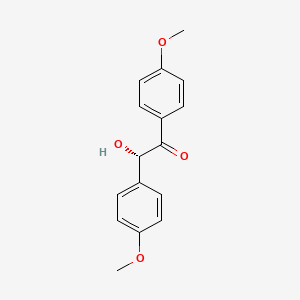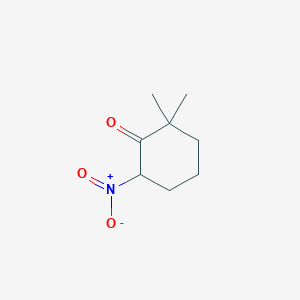![molecular formula C20H40O2Sn B14275111 tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate CAS No. 134123-05-0](/img/structure/B14275111.png)
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate is an organotin compound that features a tert-butyl ester and a tributylstannyl group
Métodos De Preparación
The synthesis of tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate typically involves the reaction of tert-butyl acrylate with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include the use of a solvent such as toluene and heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include radical initiators, halogens, and organometallic reagents. Major products formed from these reactions depend on the specific reagents and conditions used but often include various organotin derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate has several scientific research applications:
Biology: The compound can be used in the study of biological systems where organotin compounds are of interest.
Medicine: Research into the potential medicinal applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of various organotin-based materials and catalysts.
Mecanismo De Acción
The mechanism by which tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate exerts its effects involves the interaction of the stannyl group with various molecular targets. The stannyl group can participate in radical reactions, nucleophilic substitutions, and other chemical processes. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate can be compared with other similar compounds such as:
tert-Butyl (2-aminopropyl)((tributylstannyl)methyl)carbamate: This compound also features a tributylstannyl group but has different functional groups, leading to different reactivity and applications.
tert-Butyldimethyl(2-propynyloxy)silane: This compound contains a tert-butyl group and a silyl group, offering different reactivity and uses in organic synthesis.
Propiedades
Número CAS |
134123-05-0 |
|---|---|
Fórmula molecular |
C20H40O2Sn |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
tert-butyl 2-(tributylstannylmethyl)prop-2-enoate |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-6(2)7(9)10-8(3,4)5;3*1-3-4-2;/h1-2H2,3-5H3;3*1,3-4H2,2H3; |
Clave InChI |
BDWJDYZUFSLJPE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)

![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
